molecular formula C21H20O6 B14633777 4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-70-4

4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid

Cat. No.: B14633777
CAS No.: 53873-70-4
M. Wt: 368.4 g/mol
InChI Key: KUIJFLIDXGXRFE-UHFFFAOYSA-N
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Description

4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-chromen-4-one and 5-phenoxypentanol.

    Etherification: The 5-phenoxypentanol is reacted with 4H-chromen-4-one under basic conditions to form the ether linkage at the 7-position of the chromene ring.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position of the chromene ring.

    Oxidation: Finally, the compound undergoes oxidation to form the 4-oxo group, completing the synthesis of 4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

    Substitution: The phenoxy group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-7-((5-phenoxypentyl)sulfanyl)-4H-chromene-2-carboxylic acid: A similar compound with a sulfanyl group instead of an oxy group.

    4-Oxo-7-((5-phenoxypentyl)thio)-4H-chromene-2-carboxylic acid: Another derivative with a thio group.

Uniqueness

4-Oxo-7-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid is unique due to its specific structural features, such as the phenoxypentyl ether linkage and the carboxylic acid group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

53873-70-4

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

4-oxo-7-(5-phenoxypentoxy)chromene-2-carboxylic acid

InChI

InChI=1S/C21H20O6/c22-18-14-20(21(23)24)27-19-13-16(9-10-17(18)19)26-12-6-2-5-11-25-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24)

InChI Key

KUIJFLIDXGXRFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O

Origin of Product

United States

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